N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide
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Overview
Description
N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide: is a complex organic compound with a unique structure that combines a morpholine ring, a naphthalene sulfonyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide typically involves multiple steps, starting with the preparation of the morpholine derivative and the naphthalene sulfonyl chloride. The key steps include:
Formation of the Morpholine Derivative: This involves the reaction of morpholine with a suitable alkylating agent to introduce the propyl group.
Preparation of Naphthalene Sulfonyl Chloride: This is achieved by sulfonation of naphthalene followed by chlorination.
Coupling Reaction: The morpholine derivative is then reacted with the naphthalene sulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or the amide functionality.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or sulfonates.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
- N,N-Dimethyl-3-(morpholin-4-yl)propanamide
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide
Comparison:
- N,N-Dimethyl-3-(morpholin-4-yl)propanamide: This compound shares the morpholine and propanamide moieties but lacks the naphthalene sulfonyl group, making it less complex and potentially less versatile in certain applications.
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide: This compound has a similar sulfonyl group but differs in its overall structure, which may result in different biological activities and applications.
N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N2O4S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C20H26N2O4S/c23-20(21-9-3-10-22-11-13-26-14-12-22)8-15-27(24,25)19-7-6-17-4-1-2-5-18(17)16-19/h1-2,4-7,16H,3,8-15H2,(H,21,23) |
InChI Key |
FPOJTVUCOMHDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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